molecular formula C11H20O2 B3305916 5,6-Undecadiene-4,8-diol CAS No. 925-45-1

5,6-Undecadiene-4,8-diol

Cat. No.: B3305916
CAS No.: 925-45-1
M. Wt: 184.27 g/mol
InChI Key: QALRGIBYODSRDQ-UHFFFAOYSA-N
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Description

5,6-Undecadiene-4,8-diol (CAS: 925-45-1) is a dienediol compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. The compound is structurally characterized by an 11-carbon chain containing two conjugated double bonds (at positions 5–6) and hydroxyl groups at positions 4 and 6. However, significant ambiguity exists in its nomenclature and identity across databases. For instance, and conflate it with 5-Aminolevulinic Acid Hydrochloride (5-ALA HCl), which has a distinct molecular formula (C₅H₁₀ClNO₃) and functional groups (amine and ketone).

Properties

InChI

InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h8-13H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALRGIBYODSRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=C=CC(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701713
Record name Undeca-5,6-diene-4,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-45-1
Record name Undeca-5,6-diene-4,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Undecadiene-4,8-diol typically involves the dihydroxylation of undecadiene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Undecadiene-4,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of undecane derivatives.

    Substitution: Formation of halogenated undecadiene derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
5,6-Undecadiene-4,8-diol serves as a versatile reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of various chemical compounds through reactions such as polymerization and functionalization. The compound is particularly useful in the synthesis of functionalized olefins and other derivatives that are pivotal in chemical manufacturing.

Polymer Chemistry:
This compound has been explored for its potential use in creating functionalized polyolefin polymers. These polymers can exhibit enhanced properties due to the incorporation of the diol structure, which can improve adhesion, flexibility, and thermal stability in various applications .

Biological Applications

Biochemical Probes:
In biological research, this compound can function as a probe or inhibitor in biochemical studies. Its ability to interact with specific enzymes or receptors makes it valuable for studying metabolic pathways and cellular processes. For instance, it has been shown to inhibit certain lipoxygenase enzymes, which are involved in inflammatory responses, thus indicating potential therapeutic applications .

Antiviral Activity:
Recent studies have indicated that derivatives of compounds similar to this compound may exhibit antiviral properties. In particular, research into sesquiterpene networking has suggested that structural analogs could be effective against viruses such as hepatitis B virus (HBV) by inhibiting viral replication pathways .

Industrial Applications

Dyes and Pigments:
The compound is also utilized in the production of dyes and pigments due to its structural characteristics that allow for color stability and vibrancy. This application is significant in the textile and coatings industries where high-performance materials are required.

Case Studies

StudyApplicationFindings
Lipoxygenase InhibitionDemonstrated an IC50 value of 630 µM against guinea pig polymorphonuclear leukocytes' lipoxygenase activity.
Antiviral ResearchIdentified potential compounds with anti-HBV activity through structure-based molecular networking; highlighted the importance of sesquiterpene derivatives.
Polymer DevelopmentExplored the synthesis of functionalized polyolefins using this compound as a precursor; showed enhanced material properties compared to standard polymers.

Mechanism of Action

The mechanism of action of 5,6-Undecadiene-4,8-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bonds may participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biological pathways.

Comparison with Similar Compounds

(a) 4,8-Dimethyl-docadiene-4,9-dien-1,8-diol (Compound 4 in )

  • Structure : A 20-carbon chain with hydroxyl groups at positions 1 and 8, conjugated double bonds at positions 4–5 and 9–10, and methyl substitutions at C4 and C7.
  • Key Differences: Longer carbon backbone (C20 vs. C11). Additional methyl groups enhance hydrophobicity compared to this compound.

(b) 1,9-Heptadecadiene-4,6-diyne-3,8-diol ()

  • Structure : A C17 chain with conjugated triple bonds (C4–C6) and hydroxyl groups at C3 and C8.
  • Key Differences :
    • Presence of triple bonds increases rigidity and reactivity.
    • Higher molecular weight (242.17 g/mol vs. 184.28 g/mol).
    • Predicted boiling point (384.5°C) far exceeds typical aliphatic diols due to extended conjugation .

(c) 2,6,10-Trimethyldodeca-6,11-dien-1,10-diol (Compound 1 in )

  • Structure : A branched C12 diol with methyl groups at C2, C6, and C10 and hydroxyls at C1 and C10.
  • Key Differences :
    • Branching alters solubility and steric hindrance.
    • Isolated from Tricholoma fungi, implying ecological or pharmacological roles absent in synthetic this compound .

Functional Analogues

(a) Benzo[a]pyrene-7,8-diol ()

  • Structure : A polycyclic aromatic diol derived from benzo[a]pyrene metabolism.
  • Enzymatic processing by CYP1A1/CYP1B1 highlights metabolic divergence .

(b) Ethylene Glycol Derivatives (e.g., 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones in )

  • Structure : Spirocyclic diols with diketopiperazine cores.
  • Key Differences :
    • Nitrogen-containing heterocycles enhance hydrogen-bonding capacity.
    • Synthetic yields (50–85%) and melting points (73–183°C) vary widely, reflecting structural complexity compared to simpler aliphatic diols .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
This compound C₁₁H₂₀O₂ 184.28 Diene, vicinal diol Synthetic/Ambiguous
4,8-Dimethyl-docadiene-4,9-dien-1,8-diol C₂₂H₃₈O₂ 334.54 Methyl, diene, diol Fungal metabolite
1,9-Heptadecadiene-4,6-diyne-3,8-diol C₁₇H₂₂O₂ 242.17 Diyne, diol Natural product
Benzo[a]pyrene-7,8-diol C₂₀H₁₄O₂ 286.33 Polycyclic aromatic diol Carcinogen metabolite

Biological Activity

5,6-Undecadiene-4,8-diol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a linear diene with hydroxyl groups at the 4th and 8th positions. Its chemical formula is C11H18O2C_{11}H_{18}O_2, and it belongs to a class of compounds known for their diverse biological activities.

Antiviral Activity

Recent studies have indicated that certain derivatives of undecadiene compounds exhibit antiviral properties. For instance, structure-based molecular networking has been utilized to identify compounds with anti-HBV (hepatitis B virus) activity. In this context, compounds structurally related to undecadiene demonstrated significant inhibition of HBsAg secretion, with IC50 values indicating effective antiviral potential .

CompoundIC50 (μM)Inhibition Ratio (%)
This compoundTBDTBD
Compound 140.73 ± 0.18>40
Compound 151.43 ± 0.54>40

Antimicrobial Properties

The antimicrobial effects of undecadiene derivatives have also been documented. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways within the pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Compounds like undecadienes disrupt the integrity of microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Immune Modulation : Some studies suggest that these compounds can modulate immune responses, enhancing host defense mechanisms against infections .

Study on Antiviral Efficacy

In a study focusing on the antiviral efficacy of various sesquiterpenes related to undecadienes, it was found that certain structural analogs exhibited potent anti-HBV activity. The study employed a structure-guided isolation approach to evaluate the potency of these compounds against viral replication in vitro .

Evaluation of Antimicrobial Activity

Another investigation assessed the antimicrobial properties of undecadiene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Undecadiene-4,8-diol
Reactant of Route 2
5,6-Undecadiene-4,8-diol

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